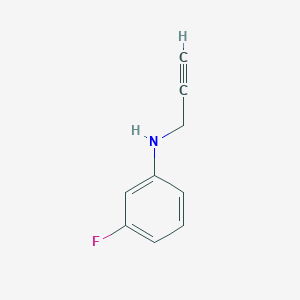

Benzenamine, 3-fluoro-N-2-propynyl-

Description

Overview of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline, the simplest aromatic amine with the formula C₆H₅NH₂, and its derivatives are foundational pillars in the landscape of organic chemistry. chemwhat.com These compounds, consisting of a phenyl group attached to an amino group, are not merely academic curiosities but are vital industrial chemicals and versatile starting materials for a vast array of synthetic applications. chemwhat.comnih.gov The majority of aniline is consumed in the production of methylene (B1212753) dianiline, a key precursor to polyurethanes, which are used in everything from thermal insulation to athletic apparel. chemwhat.comnih.gov

Beyond large-scale polymer production, aniline derivatives are indispensable in the manufacturing of rubber processing chemicals, herbicides, pigments, and dyes. chemwhat.comnih.gov The famous blue of indigo (B80030) dye, for instance, has its synthetic roots in aniline. chemwhat.com In the pharmaceutical sector, a multitude of drugs are prepared from aniline precursors, with the common analgesic paracetamol (acetaminophen) being a prime example. chemwhat.comnih.gov

The reactivity of the aniline core, characterized by the electron-donating amino group, makes it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. chemwhat.com This inherent reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring, creating a diverse family of substituted anilines such as toluidines, chloroanilines, and nitroanilines. chemwhat.com Furthermore, the amino group itself can undergo reactions like diazotization, which converts it into a diazonium salt. This intermediate is exceptionally useful, as it can be replaced by a variety of other groups (hydroxyl, cyanide, halogens) through well-established methods like the Sandmeyer reactions, further expanding the synthetic utility of the aniline scaffold. chemwhat.com Modern synthetic methods, including metal-free processes, continue to be developed for creating N-substituted aniline derivatives, highlighting the ongoing importance of this class of compounds in medicinal and materials chemistry. nih.gov

Strategic Importance of Propargylamines as Versatile Chemical Building Blocks

Propargylamines, a class of alkynes characterized by a nitrogen atom attached to a propargyl group (a three-carbon chain with a C≡C triple bond), are recognized as exceptionally versatile building blocks in organic synthesis. nih.govacs.org Their strategic importance lies in their ability to undergo a wide variety of cyclization reactions to produce a diverse range of nitrogen-containing heterocycles, which are prevalent structures in natural products and pharmaceuticals. acs.org

The unique reactivity of the propargylamine (B41283) moiety allows for the construction of complex molecular architectures with high atom and step economy. nih.gov Synthetic chemists have harnessed this potential to develop efficient protocols for creating key heterocyclic cores, including:

Thiazoles : These sulfur and nitrogen-containing rings are found in bioactive compounds like the antifungal abafungin (B1664290) and the HIV protease inhibitor Ritonavir. nih.gov

Pyrroles : A fundamental component of many biological systems and pharmaceutical agents. acs.org

Pyridines, Quinolines, and Pyrazines : These N-heterocycles form the backbone of numerous drugs and agrochemicals. nih.gov

The development of methodologies using N-propargylamines is a highly active area of research. For example, the first reported synthesis of thiazole (B1198619) derivatives from N-propargylamines dates back to 1949, involving a reaction with carbon disulfide. Since then, numerous new protocols have been established, including catalyst-free reactions with isothiocyanates reported in 1964 and modern microwave-assisted domino reactions. This continuous innovation underscores the value of propargylamines as reliable and adaptable tools for generating the molecular diversity essential for drug discovery and materials science. acs.org

Unique Electronic and Structural Features Conferred by Fluorine Substitution on Anilines

The introduction of a fluorine atom onto an aniline ring, as seen in Benzenamine, 3-fluoro-N-2-propynyl- , imparts a unique and powerful set of electronic and structural characteristics. Fluorine is the most electronegative element, yet it is a relatively small atom with a covalent radius similar to oxygen. This combination of properties leads to profound and often predictable modifications of a molecule's physical and chemical behavior.

From an electronic standpoint, the high electronegativity of fluorine means it exerts a strong electron-withdrawing inductive effect (-I effect). When placed on the benzene (B151609) ring of aniline, this effect reduces the electron density of the aromatic system and decreases the basicity of the amino group. The position of substitution is critical; in the case of a 3-fluoro (meta) substitution, the effect is primarily inductive, as resonance effects are not transmitted to the meta position.

Structurally, fluorine's small size means it can often replace a hydrogen atom without causing significant steric hindrance. However, the C-F bond is significantly stronger than a C-H bond, which has major implications for the metabolic stability of molecules, particularly in medicinal chemistry. Replacing hydrogen with fluorine at a site susceptible to metabolic oxidation (like by cytochrome P450 enzymes) can block that pathway, thereby increasing the drug's half-life in the body. This "fluorine factor" is a widely used strategy in drug design to fine-tune a molecule's pharmacokinetic properties, such as lipophilicity and binding affinity to target proteins. Therefore, the fluorine atom in Benzenamine, 3-fluoro-N-2-propynyl- is not a passive substituent but an active modulator of the molecule's electronic character and potential biological profile.

Historical Trajectory and Initial Academic Investigations of Substituted N-Propargylanilines

The academic investigation of N-propargylamines as synthetic precursors has a history stretching back to the mid-20th century. One of the earliest documented examples of their utility in forming heterocyclic systems was reported in 1949 by Batty and Weedon. Their work described the cyclization of N-propargylamines with carbon disulfide to produce 5-methylenethiazolidine-2-thiones. This foundational study demonstrated the potential of the propargylamine scaffold for constructing more complex molecules.

Further significant progress was made in the 1960s. In 1964, Easton and colleagues reported the synthesis of 2-iminothiazolidines by reacting secondary N-propargylamines with isothiocyanates. This work expanded the scope of reactions available for this versatile building block.

While these early studies established the synthetic value of the N-propargylamine group, the specific historical trajectory for fluorinated N-propargylanilines, including Benzenamine, 3-fluoro-N-2-propynyl- , is less clearly defined in seminal, widely-cited literature. The synthesis and study of such specific, multi-functional compounds often follow the establishment of robust methods for creating their core components. The preparation of the parent compound, 3-fluoroaniline (B1664137), is well-established, and it serves as a key intermediate for pharmaceuticals and other specialty chemicals. The synthesis of a derivative like Benzenamine, 3-fluoro-N-2-propynyl- would typically involve a standard N-alkylation of 3-fluoroaniline with a propargyl halide (e.g., propargyl bromide). The interest in this specific combination of functional groups likely arose from more contemporary research efforts in fields like medicinal chemistry and materials science, seeking to combine the metabolic stability and electronic modulation of the fluoroaniline (B8554772) moiety with the versatile reactivity of the propargylamine group.

Compound Data Tables

Table 1: Physicochemical Properties of Benzenamine, 3-fluoro-N-2-propynyl- Data sourced from PubChem CID 15547669.

| Property | Value |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| IUPAC Name | N-(3-fluorophenyl)prop-2-yn-1-amine |

| CAS Number | 40772-00-5 |

| Canonical SMILES | C1=CC(=CC(=C1)F)NCC#C |

| InChI Key | XJCVRTZJFVBFTO-UHFFFAOYSA-N |

Table 2: Key Functional Components

| Compound/Group Name | Formula/Structure | Key Characteristics |

| 3-Fluoroaniline | C₆H₆FN | Aniline derivative; reduced basicity due to electron-withdrawing fluorine; key synthetic intermediate. |

| Propargylamine | C₃H₅N (parent) | Contains a terminal alkyne; versatile building block for N-heterocycle synthesis. nih.govacs.org |

| Fluorine (as substituent) | -F | Most electronegative element; imparts strong inductive effect, enhances metabolic stability. |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLXFJJTWAQZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573966 | |

| Record name | 3-Fluoro-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436849-26-2 | |

| Record name | 3-Fluoro-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, 3 Fluoro N 2 Propynyl

Direct N-Alkylation Strategies for Propargyl Group Introduction

The introduction of a propargyl group onto an aniline (B41778) core is a fundamental transformation in the synthesis of N-propargylanilines. Direct N-alkylation of the precursor, 3-fluoroaniline (B1664137), represents the most straightforward approach to obtaining Benzenamine, 3-fluoro-N-2-propynyl-. This can be achieved through classical base-mediated methods or more modern catalytic approaches.

Utilization of Propargyl Halides and Base-Mediated Approaches

A common and well-established method for the N-alkylation of anilines involves their reaction with propargyl halides, such as propargyl bromide, in the presence of a base. nih.govwikipedia.org This SN2 type reaction is facilitated by a base that deprotonates the aniline nitrogen, increasing its nucleophilicity and enabling it to attack the electrophilic carbon of the propargyl halide. nih.gov

The choice of base and solvent is crucial for optimizing reaction conditions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and stronger bases such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa). nih.govnih.govnih.gov Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone are frequently employed as they effectively solvate the reactants and facilitate the substitution reaction. nih.govnih.gov For instance, a general procedure involves stirring the aniline derivative with potassium carbonate in DMF, followed by the addition of propargyl bromide. orgsyn.org The reaction proceeds at room temperature, although gentle heating may be required to drive the reaction to completion. orgsyn.org

| Amine Substrate | Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Aniline Derivatives | Propargyl Bromide | K₂CO₃ | Acetone / DMF | Room Temperature to Reflux nih.govorgsyn.org |

| Indole (B1671886) Derivatives | Propargyl Bromide | t-BuONa | DMF | 0 °C to Room Temperature nih.gov |

Catalytic Approaches to N-Alkylation

Catalytic methods offer an alternative to traditional base-mediated N-alkylation, often providing milder reaction conditions and improved efficiency. Various metal-based and metal-free catalysts have been developed for the N-alkylation of amines.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a potent metal-free Lewis acid catalyst for a range of organic transformations, including the N-alkylation of amines with aryl esters. rsc.orgutas.edu.au This methodology has been successfully applied to construct C–N bonds at the propargylic position, yielding synthetically valuable propargyl amines. rsc.org

Transition metal complexes are also effective catalysts. Nitrile-substituted N-heterocyclic carbene (NHC) complexes of Iridium(III) and Ruthenium(II) have been investigated for the N-alkylation of aniline derivatives with alcohols. nih.gov While this specific "borrowing hydrogen" methodology typically uses alcohols as alkylating agents, it represents a significant advance in catalytic C-N bond formation. Additionally, ferric perchlorate (B79767) immobilized on silica (B1680970) gel (Fe(ClO₄)₃/SiO₂) has been shown to be an efficient and selective heterogeneous catalyst for the N-alkylation of aromatic amines with alcohols, offering advantages such as catalyst reusability and environmentally benign conditions. researchgate.net

Synthesis of the 3-Fluoroaniline Precursor

The primary precursor for the synthesis of Benzenamine, 3-fluoro-N-2-propynyl- is 3-fluoroaniline. multichemexports.com This key intermediate is typically synthesized via the reduction of 3-fluoronitrobenzene. This transformation is a fundamental process in aromatic chemistry, converting the nitro group (-NO₂) into a primary amine group (-NH₂).

A widely used method for this reduction is catalytic hydrogenation. google.com In this process, 3-fluoronitrobenzene is treated with hydrogen gas (H₂) in the presence of a metal catalyst. A common and highly effective catalyst for this reaction is platinum on carbon (Pt/C). google.com The reaction is typically carried out at elevated temperatures (50-100 °C) and hydrogen pressures (0.1-5 MPa). google.com This method is favored for its high conversion rate, excellent yield (often exceeding 94%), and high selectivity, making it suitable for large-scale industrial production. google.com

Alternative reduction methods include the use of metallic iron in an acidic medium, which has been a classical approach for the reduction of aromatic nitro compounds. google.com

| Starting Material | Product | Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | Catalytic Hydrogenation | 1% Pt/C | High yield (>94%), high purity (>99.5%) | google.com |

| 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | Metal Reduction | Metallic Iron | Classical method in electrolyte solution | google.com |

Advanced Coupling Reactions in Fluorinated Propargylaniline Synthesis

Beyond direct alkylation, advanced transition-metal-catalyzed coupling reactions provide powerful and versatile strategies for synthesizing complex amines and their precursors.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira-type)

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This cross-coupling reaction is typically catalyzed by a palladium complex, with copper(I) serving as a co-catalyst, and is carried out in the presence of an amine base. organic-chemistry.orgsynarchive.com

While not a direct route to N-propargylation, the Sonogashira coupling is highly relevant for the synthesis of the broader class of aryl alkynes, including precursors to or isomers of the target molecule. For example, 3-fluoro-iodobenzene could be coupled with propargylamine (B41283) to synthesize N-(3-fluorophenyl)prop-2-yn-1-amine. The reaction's utility lies in its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org Modern protocols have been developed that are copper-free or can be performed in aqueous media, enhancing the reaction's sustainability. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent can be tailored to optimize the coupling of specific substrates. organic-chemistry.org

Rhodium-Catalyzed Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. nih.gov The A³ coupling (Amine-Alkyne-Aldehyde) is a prominent MCR for the synthesis of propargylamines. rsc.orgresearchgate.net

Rhodium catalysts have proven to be particularly effective for these transformations. nih.govresearchgate.net A one-pot, three-component reaction between a primary arylamine (such as 3-fluoroaniline), an aldehyde (such as formaldehyde), and a terminal alkyne (such as triisopropylsilylacetylene) can directly yield the corresponding secondary propargylamine. nih.govdocumentsdelivered.com A rhodium complex, [{Rh(μ-Cl)(H)₂(IPr)}₂], where IPr is an N-heterocyclic carbene ligand, has been identified as an efficient catalyst for this process. nih.govresearchgate.net This methodology provides a direct and convergent pathway to novel propargylamines, avoiding the stepwise procedures of other methods. nih.gov

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Palladium complex + Copper(I) cocatalyst | Aryl Halide + Terminal Alkyne | Aryl-Alkyne | wikipedia.orgorganic-chemistry.org |

| Rhodium-Catalyzed MCR (A³ Coupling) | [{Rh(μ-Cl)(H)₂(IPr)}₂] | Primary Arylamine + Aldehyde + Terminal Alkyne | Secondary Propargylamine | nih.govresearchgate.net |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of Benzenamine, 3-fluoro-N-2-propynyl-, a member of the N-propargylaniline family, has been the subject of various optimization studies in academic research to maximize yields and purity. The primary synthetic route involves the N-alkylation of 3-fluoroaniline with a propargyl halide, typically propargyl bromide. Research has demonstrated that the efficiency of this reaction is highly dependent on parameters such as the choice of base, solvent, temperature, and energy source.

Systematic optimization of these conditions is crucial for achieving high conversion rates and minimizing the formation of byproducts. Studies on analogous N-propargylaniline syntheses have explored a range of bases, with inorganic bases like potassium carbonate (K₂CO₃) often being employed. The choice of solvent also plays a significant role; polar aprotic solvents such as acetonitrile (B52724) are commonly used to facilitate the nucleophilic substitution reaction.

The use of microwave irradiation as an alternative energy source has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, in the synthesis of related N-propargyl aniline derivatives, reaction conditions were optimized by comparing different heating sources. mdpi.com The best results were obtained using microwave irradiation at 160 °C, which afforded the desired products in good yields (62–72%) in a significantly shorter reaction time. mdpi.com The addition of a catalytic amount of an additive like potassium iodide (KI) can also enhance the reaction rate by in situ formation of the more reactive propargyl iodide. mdpi.com

The following table summarizes the optimized conditions found in the synthesis of a series of N-propargyl aniline derivatives, which are instructive for the synthesis of Benzenamine, 3-fluoro-N-2-propynyl-.

Table 1: Optimization of Reaction Conditions for N-propargylaniline Synthesis

| Parameter | Condition | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Heating Source | Microwave Irradiation (160 °C) | Aniline derivatives, Propargyl bromide | 62-72 | mdpi.com |

| Base | Potassium Carbonate (K₂CO₃) | Aniline derivatives, Propargyl bromide | 62-72 | mdpi.com |

| Solvent | Acetonitrile | Aniline derivatives, Propargyl bromide | 62-72 | mdpi.com |

| Additive | Potassium Iodide (KI) | Aniline derivatives, Propargyl bromide | 62-72 | mdpi.com |

Further investigations into optimizing the synthesis of propargylamines have explored various catalytic systems. For example, gold nanoparticles supported on ceria (Au/CeO₂) have been used as heterogeneous catalysts, and the influence of different bases, solvents, and temperatures on the reaction has been systematically investigated to maximize yield. researchgate.net While these specific examples may use different starting materials, the principles of optimizing base, solvent, and temperature are directly applicable to enhancing the synthesis of Benzenamine, 3-fluoro-N-2-propynyl-.

Considerations for Stereoselective and Regioselective Synthesis

The concepts of stereoselectivity and regioselectivity are fundamental in synthetic organic chemistry, although their relevance in the direct synthesis of Benzenamine, 3-fluoro-N-2-propynyl- from 3-fluoroaniline and propargyl bromide is limited as no new chiral centers are formed and the reaction occurs at a defined nucleophilic site. However, these considerations become critical when the N-propargyl group is substituted or when the aniline derivative undergoes subsequent transformations, particularly cyclization reactions.

Regioselectivity: The N-alkylation of 3-fluoroaniline with propargyl bromide is a highly regioselective reaction. The nitrogen atom of the amine group is the most nucleophilic site in the molecule, leading to the selective formation of the N-C bond.

In subsequent reactions, such as the electrophile-promoted intramolecular cyclization of N-(2-alkynyl)anilines to form quinolines, regioselectivity is a key consideration. orgsyn.org The mode of cyclization (e.g., 6-endo-dig) determines the structure of the resulting heterocyclic ring. orgsyn.org Similarly, in metal-catalyzed reactions, the choice of catalyst and ligands can direct the regioselectivity of additions across the alkyne or couplings at different positions on the aromatic ring. sci-hub.se

Stereoselectivity: The direct propargylation of 3-fluoroaniline does not generate a stereocenter. However, if a chiral, substituted propargyl halide were used, or if the synthesis involved an asymmetric catalytic process, stereoselectivity would be a crucial factor. Academic research has extensively explored the asymmetric synthesis of more complex propargylamines and fluorinated compounds. For instance, the stereoselective synthesis of fluorinated amino acids has been achieved with high diastereomeric purity using chiral Ni(II) complexes as templates, demonstrating that fluorine substitution can influence stereochemical outcomes. beilstein-journals.org Although this applies to a different class of molecules, it highlights the strategies available for controlling stereochemistry in fluorinated compounds. beilstein-journals.org

For propargylamines in general, both racemic and enantioselective synthetic approaches have been developed, often employing chiral catalysts to induce asymmetry. sci-hub.se These methods are vital when the target molecule is intended for applications where specific stereoisomers are required. While not directly applicable to the parent Benzenamine, 3-fluoro-N-2-propynyl-, these advanced methods would be essential for synthesizing its chiral derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of propargylamines, including Benzenamine, 3-fluoro-N-2-propynyl-, is an area of increasing focus in academic and industrial research. The goal is to develop more environmentally benign and sustainable synthetic methods by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One of the most significant green approaches is the use of multicomponent reactions (MCRs). The A³ coupling (Aldehyde-Alkyne-Amine) and the KA² coupling (Ketone-Alkyne-Amine) are powerful one-pot reactions for synthesizing propargylamines. researchgate.netnih.gov These reactions are highly atom-economical as they combine three starting materials in a single step to form the product, with water often being the only byproduct. This approach avoids the multiple steps, isolation of intermediates, and associated solvent waste of traditional linear syntheses. researchgate.net

The choice of solvent is another key aspect of green synthesis. Researchers have explored the use of greener solvents to replace conventional volatile organic compounds (VOCs). For example, ionic liquids (ILs) have been used as recyclable reaction media for the synthesis of N-substituted propargylamines. researchgate.net These green ILs can promote the reaction and allow for easy separation and reuse of the catalyst and solvent system. researchgate.net

The use of alternative energy sources also aligns with green chemistry principles. As mentioned previously, microwave-assisted synthesis can significantly shorten reaction times, leading to considerable energy savings. mdpi.com Ultrasound irradiation has also been employed to promote the synthesis of propargylamines, often leading to higher yields and shorter reaction times under milder conditions. researchgate.net

The following table summarizes green and sustainable approaches relevant to the synthesis of propargylamines.

Table 2: Green Chemistry Approaches in Propargylamine Synthesis

| Green Principle | Approach | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent Reactions (A³/KA² coupling) | One-pot synthesis, reduces waste by incorporating all reactant atoms into the final product. | researchgate.netnih.gov |

| Safer Solvents | Use of Ionic Liquids (ILs) | Replaces volatile organic solvents; can be recycled. | researchgate.net |

| Energy Efficiency | Microwave Irradiation | Drastically reduces reaction times from hours to minutes. | mdpi.com |

| Energy Efficiency | Ultrasound Irradiation | Promotes reactions under milder conditions. | researchgate.net |

| Catalysis | Heterogeneous Catalysts | Facilitates easier separation and recycling of the catalyst compared to homogeneous catalysts. | researchgate.net |

These strategies represent a shift towards more sustainable practices in chemical synthesis. By incorporating principles such as multicomponent reactions, greener solvents, and alternative energy sources, the environmental footprint of producing compounds like Benzenamine, 3-fluoro-N-2-propynyl- can be significantly reduced.

Reactivity and Mechanistic Investigations of Benzenamine, 3 Fluoro N 2 Propynyl

Electrophilic Reactivity on the Fluorinated Aromatic Ring

The aromatic ring of Benzenamine, 3-fluoro-N-2-propynyl- is subject to electrophilic substitution, with the regiochemical outcome dictated by the competing electronic effects of its substituents. The secondary amino group (-NH-propargyl) is activating and ortho-, para-directing, while the fluorine atom is deactivating yet also ortho-, para-directing. Conversely, the N-propargyl group itself exerts an electron-withdrawing effect, which tends to decrease the nucleophilicity of the aromatic ring.

The fluorine at the meta-position directs incoming electrophiles to the C2, C4, and C6 positions. The activating amino group also directs to the ortho (C2, C4) and para (C6) positions. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the amino group (C2, C4, and C6), which are further influenced by the fluorine's directing effect. The deactivating nature of both the fluorine and the N-propargyl group means that forcing conditions may be required for many classical electrophilic aromatic substitutions. However, in certain metal-catalyzed reactions, the ortho-H position can be activated, facilitating electrophilic aromatic substitution pathways that lead to cyclized products. rsc.org For instance, Lewis acid complexes can enhance the electrophilic character of the alkyne, promoting intramolecular hydroarylation where the aniline (B41778) ring acts as the nucleophile. rsc.org

Nucleophilic Transformations Involving the Nitrogen Center

The nitrogen atom in Benzenamine, 3-fluoro-N-2-propynyl- possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with various electrophiles. Common transformations include N-acylation with acyl chlorides or anhydrides to form the corresponding amides, and N-alkylation with alkyl halides. The nucleophilicity of the nitrogen is somewhat attenuated by the electron-withdrawing effects of the attached propargyl group and the fluorinated phenyl ring.

The nitrogen center can also act as a nucleophile in substitution reactions. For instance, in syntheses of fluoroquinolone derivatives, the nitrogen of an aniline can displace a leaving group on the quinolone core to form a new C-N bond. researchgate.netorientjchem.org The general reactivity of N-nucleophiles in ring-opening and recyclization reactions is a well-established strategy for creating novel azaheterocycles. nih.gov In the context of Benzenamine, 3-fluoro-N-2-propynyl-, the nitrogen atom's nucleophilicity is crucial for intramolecular cyclization reactions, where it attacks the activated alkyne to form nitrogen-containing heterocycles. rsc.orgresearchgate.net

Reactions of the Propargyl Moiety

The terminal alkyne of the propargyl group is a hub of reactivity, enabling cycloadditions, intramolecular cyclizations, and various metal-catalyzed transformations.

The terminal alkyne of Benzenamine, 3-fluoro-N-2-propynyl- is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This highly efficient and regioselective "click" reaction would involve reacting the alkyne with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively yield a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.orgresearchgate.net

The CuAAC reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. rsc.orgnih.govsigmaaldrich.com Propargyl compounds, in general, are considered excellent substrates for this transformation, combining good reactivity with synthetic accessibility. nih.gov The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. rsc.orgresearchgate.net This methodology provides a straightforward route to complex triazole-containing molecules from Benzenamine, 3-fluoro-N-2-propynyl-. google.comnih.govarkat-usa.orggoogle.com

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product | Ref |

| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuI, CuSO₄/Na-Ascorbate) | Various (e.g., H₂O, DMSO, tBuOH/H₂O) | 1,4-disubstituted 1,2,3-triazole | rsc.orgorganic-chemistry.org |

| Propargyl Amine | Benzyl Azide | (Ph₃P)₂CuOAc | Organic Solvent | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)aniline derivative | nih.gov |

The combination of the N-propargyl aniline framework is a powerful precursor for the synthesis of fused heterocyclic systems, most notably quinolines. Transition metal catalysts, particularly palladium and gold, are often employed to facilitate these intramolecular cyclizations.

Quinolines: Palladium-catalyzed cyclization of N-propargylamines is a highly effective method for constructing functionalized quinoline (B57606) rings. mdpi.com For Benzenamine, 3-fluoro-N-2-propynyl-, this transformation would lead to the formation of a 7-fluoroquinoline (B188112) derivative. The reaction can proceed through different mechanistic pathways, but often involves an initial isomerization or activation of the alkyne, followed by an intramolecular hydroamination or hydroarylation cyclization. rsc.org Various catalysts, including indium(III) chloride, have also been shown to promote the synthesis of quinolines from N-propargylamines. mdpi.com

Indoles and other Heterocycles: Gold catalysts are particularly adept at activating the C-C triple bond towards nucleophilic attack. kyoto-u.ac.jpnih.govacs.orgcore.ac.uk In substrates like 2-alkynyl-N-propargylanilines, gold catalysis can induce a cascade reaction involving indole (B1671886) formation followed by a migration of the propargyl group from the nitrogen to the C3 position of the indole. kyoto-u.ac.jpnih.govcore.ac.uk This generates a reactive allene (B1206475) intermediate in situ, which can undergo further cyclization. kyoto-u.ac.jpacs.org While Benzenamine, 3-fluoro-N-2-propynyl- lacks the o-alkynyl group for this specific cascade, the principle of gold-catalyzed alkyne activation and intramolecular attack by the aniline nitrogen is a key strategy for indole synthesis. Palladium catalysis has also been used in a 5-exo-dig cyclization cascade to produce furan (B31954) rings fused to an indoline (B122111) skeleton. rsc.org

Table 2: Selected Intramolecular Cyclization Reactions

| Starting Material Type | Catalyst/Reagent | Product Heterocycle | Key Features | Ref |

| N-Propargylamine | Pd(OAc)₂ | Quinoline | Highly selective, good functional group tolerance. | mdpi.com |

| 2-Alkynyl-N-propargylaniline | IPrAuCl/AgSbF₆ | Fused Indoline | Cascade reaction via propargyl migration and allene intermediate. | kyoto-u.ac.jpcore.ac.uk |

| N-Propargyl arylamine | Pd(OAc)₂ / Xantphos | Furan | 5-exo-dig cyclization/etherification cascade. | rsc.org |

| N-Propargyl anilide | SnCl₂·2H₂O | Quinoxaline/Quinolin-8-amine | Substrate-dependent synthesis via hydroamination/hydroarylation. | rsc.org |

Alkyne Metathesis: This powerful reaction redistributes alkyne bonds and is catalyzed by metal alkylidyne complexes, such as those of molybdenum or tungsten (Schrock-type) or rhenium. organicreactions.orgwikipedia.orgnih.gov Alkyne metathesis can be used for ring-closing, cross-metathesis, and polymerization reactions. organicreactions.orgnih.gov While specific examples involving Benzenamine, 3-fluoro-N-2-propynyl- are not prominent in the literature, it could theoretically undergo homo-metathesis to form a dimer and but-2-yne, or cross-metathesis with another alkyne. The functional group tolerance of modern catalysts makes this a plausible, if underexplored, transformation for this substrate. organicreactions.orgwikipedia.org

Sonogashira Coupling: As a terminal alkyne, the propargyl group is an excellent substrate for the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling with aryl or vinyl halides (R-X) provides a direct method to form a C(sp)-C(sp²) bond, yielding an internal alkyne of the structure 3-F-C₆H₄-NH-CH₂-C≡C-R. libretexts.orgyoutube.com This reaction is extremely versatile and has been used extensively in the synthesis of natural products and complex organic molecules. nih.gov

Transition Metal-Catalyzed Transformations and Rearrangements

Transition metals, particularly palladium and gold, play a pivotal role in unlocking the synthetic potential of Benzenamine, 3-fluoro-N-2-propynyl-. These catalysts activate the alkyne moiety, enabling a host of transformations that would otherwise be difficult to achieve.

Palladium Catalysis: Palladium complexes are widely used to catalyze the cyclization of N-propargylamines to form heterocycles. researchgate.net For example, palladium-catalyzed cyclization can yield quinolines, as discussed in section 3.3.2. mdpi.com Other palladium-catalyzed cascades can lead to different heterocyclic systems; for instance, a 5-exo-dig cyclization followed by an etherification has been used to synthesize polysubstituted furans. rsc.org The mechanism often involves the formation of an allylpalladium or vinyl carbopalladium intermediate that can be trapped by various nucleophiles. researchgate.netrsc.org

Gold Catalysis: Homogeneous gold catalysts are exceptionally effective at activating C-C triple bonds due to their π-acidity. kyoto-u.ac.jpcore.ac.uk This activation facilitates intramolecular nucleophilic attack by the aniline nitrogen or the aromatic ring. Gold catalysis is central to elegant cascade reactions that involve cyclization and rearrangement, such as the migration of the propargyl group to form an allene, which then participates in subsequent bond-forming events. kyoto-u.ac.jpnih.govacs.org Density functional theory (DFT) studies on related systems have elucidated the mechanistic steps, which include Au-induced cyclization, 1,3-propargyl migration, and subsequent reactions of the allene intermediate. rsc.orgacs.org These catalytic systems provide rapid access to complex, three-dimensional indoline-based structures in a single operation. nih.gov

Detailed Investigation of Reaction Mechanisms: Kinetics and Isotopic Labeling

While specific kinetic and isotopic labeling studies on Benzenamine, 3-fluoro-N-2-propynyl- are not extensively documented in publicly available literature, a wealth of information exists for structurally analogous N-propargylamine derivatives, particularly in the context of their interaction with monoamine oxidase B (MAO-B). These studies provide a strong basis for understanding the likely mechanistic pathways for the title compound.

Kinetics of Inhibition:

The inhibitory potential of N-propargylamine derivatives against MAO-B is typically quantified by their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). For many N-propargylamine-based inhibitors, the inhibition is time-dependent and irreversible, characteristic of suicide inhibition.

Studies on compounds like rasagiline (B1678815) and selegiline, which share the N-propargylamine core, have demonstrated potent and selective inhibition of MAO-B. The kinetics of this inhibition are consistent with a mechanism involving the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. Computational studies have supported these findings, indicating that the initial rate-limiting step involves a direct hydride anion transfer from the methylene (B1212753) carbon alpha to the nitrogen onto the N5 atom of the FAD cofactor acs.org.

The table below presents kinetic data for the inhibition of MAO-B by related N-propargylamine compounds, which can serve as a reference for the expected reactivity of Benzenamine, 3-fluoro-N-2-propynyl-.

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Safinamide | MAO-B | ~10-100 | Reversible | nih.gov |

| Rasagiline | MAO-B | - | Irreversible | johnshopkins.edu |

| Selegiline | MAO-B | - | Irreversible | acs.org |

Structural modifications to the N-propargylamine scaffold have been shown to significantly impact inhibitory activity. For instance, replacement of the N-methyl group with a hydrogen atom or a larger alkyl group can abolish MAO inhibitory activity nih.gov. Similarly, modifications to the propargyl group itself, such as conversion to a 3-butynyl or allyl group, also destroy the inhibitory function nih.gov. This highlights the critical role of the specific N-propargyl moiety in the interaction with the enzyme.

Isotopic Labeling Studies and Kinetic Isotope Effects (KIEs):

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms. nih.gov In the context of N-propargylamine inhibitors, deuterium (B1214612) labeling has been instrumental in probing the rate-determining steps of the enzymatic reaction. The kinetic isotope effect (KIE), which is the ratio of the reaction rate of a molecule with a light isotope (e.g., hydrogen) to that with a heavy isotope (e.g., deuterium), provides insight into bond-breaking events in the transition state. princeton.eduwikipedia.org

The proposed mechanism for the inactivation of MAO-B by N-propargylamines involves the enzymatic oxidation of the propargylamine (B41283) to a reactive allene intermediate. This intermediate then acts as a Michael acceptor, reacting with a nucleophilic residue in the enzyme's active site, often the N5 atom of the FAD cofactor, to form a stable covalent adduct. nih.govnih.govnih.gov

Isotopic labeling studies using ¹³C and ¹⁵N can also provide valuable information about the binding and metabolism of these compounds. nih.govnih.gov For example, ¹³C labeling can be used in conjunction with FTIR spectroscopy to study protein-protein interactions and conformational changes upon ligand binding. nih.gov Similarly, isotopically labeled flavin nucleotides (FMN and FAD) are invaluable tools for probing the structure and function of flavoproteins. scispace.comnih.gov

The table below summarizes the application of isotopic labeling in mechanistic studies of related enzyme systems.

| Isotope | Application | System/Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Kinetic Isotope Effect (KIE) | MAO-A catalyzed decomposition of benzylamine | Hydride transfer from the α-carbon is rate-limiting. | nih.gov |

| Deuterium (²H) | Kinetic Isotope Effect (KIE) | Cytochrome P450 reactions | C-H bond breaking is often a rate-limiting step. | nih.gov |

| ¹³C | FTIR Spectroscopy | Protein-protein interactions | Allows for the study of conformational changes upon binding. | nih.gov |

| ¹⁵N | Isotope Labeling | Flavin-dependent N-hydroxylating enzymes | Elucidation of biosynthetic pathways. | nih.gov |

Based on these extensive studies of analogous compounds, it is highly probable that the reaction mechanism of Benzenamine, 3-fluoro-N-2-propynyl- with flavin-dependent enzymes like MAO-B would follow a similar path of suicide inhibition. The fluorine substituent on the benzene (B151609) ring may influence the electronic properties of the molecule, potentially affecting its binding affinity and the rate of the initial enzymatic oxidation, but the fundamental mechanism involving the N-propargyl group is expected to be conserved.

Advanced Spectroscopic and Analytical Characterization of Benzenamine, 3 Fluoro N 2 Propynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. For Benzenamine, 3-fluoro-N-2-propynyl-, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic arrangement and electronic environment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of chemical shifts in one-dimensional NMR spectra allows for the identification of the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) proton, the methylene (B1212753) (-CH₂-) protons, and the terminal alkyne proton. The aromatic protons would appear as complex multiplets in the range of δ 6.5-7.5 ppm. The N-H proton signal would likely be a broad singlet, its chemical shift influenced by solvent and concentration. The methylene protons adjacent to the nitrogen would appear as a doublet, coupled to the alkyne proton. The terminal alkyne proton itself would present as a triplet due to coupling with the methylene protons.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The aromatic carbons would resonate in the δ 100-165 ppm region, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant. The carbons of the propargyl group would be found further upfield, with the acetylenic carbons appearing around δ 70-85 ppm and the methylene carbon around δ 30-40 ppm.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. mdpi.com The spectrum for Benzenamine, 3-fluoro-N-2-propynyl- would show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the fluorophenyl ring. nih.gov Coupling to nearby protons (³JHF and ⁴JHF) would result in a complex multiplet structure.

Expected ¹H and ¹³C NMR Data (Note: The following table is predictive, based on typical chemical shift values for similar functional groups.)

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.5 (m) | 105 - 131 |

| C-F | - | 160 - 165 (d, ¹JCF) |

| C-N | - | 145 - 150 |

| N-C H₂-C≡CH | ~3.9 - 4.2 (d) | 30 - 40 |

| N-CH₂-C ≡CH | - | 80 - 85 |

| N-CH₂-C≡C H | ~2.2 - 2.5 (t) | 70 - 75 |

| N-H | Broad, variable | - |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the coupling between the methylene protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, it would show correlations from the N-H and methylene protons to the aromatic ring carbons.

HCF (Proton-Carbon-Fluorine) Experiments: Specialized experiments can map the long-range couplings between ¹H, ¹³C, and ¹⁹F, providing a robust method for confirming the structure of fluorinated molecules. bldpharm.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

N-H Stretch: As a secondary amine, a single, sharp N-H stretching band is expected in the IR spectrum, typically appearing between 3300 and 3500 cm⁻¹. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the terminal alkyne C-H stretch is very characteristic, showing a sharp, strong peak around 3300 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch of the terminal alkyne group gives rise to a weak but sharp absorption in the 2100-2140 cm⁻¹ region.

C=C Stretches: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

C-F Stretch: A strong absorption due to the C-F bond stretch is expected between 1000 and 1300 cm⁻¹.

Characteristic Infrared Absorption Bands (Note: This table is predictive and based on established group frequencies.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1250 - 1360 | Medium |

| C-F | Stretch | 1000 - 1300 | Strong |

| N-H | Bend | 1550 - 1650 | Variable |

Raman spectroscopy would provide complementary information, as non-polar bonds like the C≡C triple bond often give a stronger signal in Raman than in IR spectra.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular weight of Benzenamine, 3-fluoro-N-2-propynyl- (C₉H₈FN) is approximately 149.17 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 149. As the molecule contains one nitrogen atom, this peak will conform to the nitrogen rule (an odd molecular weight for an odd number of nitrogen atoms).

Fragmentation: The fragmentation of aromatic amines often involves characteristic pathways. myskinrecipes.com For this compound, key fragmentations would likely include:

Alpha-cleavage: Loss of a hydrogen radical from the methylene group.

Loss of the propargyl group: Cleavage of the N-CH₂ bond to generate ions corresponding to the 3-fluoroaniline (B1664137) radical cation (m/z ~111) or the propargyl cation.

Rearrangements: Complex rearrangements common to aromatic systems could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of Benzenamine, 3-fluoro-N-2-propynyl- would be dominated by π → π* transitions associated with the fluorophenyl ring. The presence of the nitrogen atom's lone pair conjugated with the ring would likely cause a red shift (shift to longer wavelength) of the absorption maxima compared to fluorobenzene. The typical absorption for aniline (B41778) derivatives occurs around 230-240 nm and 270-290 nm. rsc.org

Chromatographic Methods for Purity Assessment, Isolation, and Reaction Monitoring

Chromatographic techniques are indispensable for the synthesis and quality control of Benzenamine, 3-fluoro-N-2-propynyl-. These methods allow for its efficient isolation from reaction mixtures, assessment of its purity, and real-time monitoring of its formation. Given its structure—a secondary amine with a basic nitrogen atom and moderate polarity—a variety of chromatographic strategies can be employed.

Purity Assessment and Isolation

Flash column chromatography is a standard and effective method for the purification of N-propargyl aniline derivatives on a preparative scale. orgsyn.org For Benzenamine, 3-fluoro-N-2-propynyl-, silica (B1680970) gel is a common stationary phase. However, because aniline derivatives can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing and potential degradation, modifications to the mobile phase are often necessary. researchgate.netbiotage.com The addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent can neutralize the acidic sites and improve chromatographic performance. biotage.com Alternatively, a less acidic stationary phase like alumina (B75360) can be used. rochester.edu

Thin-Layer Chromatography (TLC) is an essential tool for the rapid analysis of reaction progress and for determining the optimal solvent system for column chromatography. orgsyn.orgresearchgate.net For N-propargyl anilines, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically effective. orgsyn.org

For high-resolution purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. thermofisher.com A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape for the basic amine, the mobile phase is often acidified slightly with an additive like formic acid or acetic acid. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification and quantification, which is particularly useful for detecting trace impurities. nih.govresearchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also suitable for the analysis of volatile and thermally stable aniline derivatives. epa.gov A capillary column with a non-polar or medium-polarity stationary phase, such as SE-54, can be used for separation. epa.gov

Interactive Table 1: Exemplary Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

|---|---|---|---|---|---|

| TLC | Silica gel on glass | 10:1 Hexane/Ethyl Acetate | UV (254 nm) | Reaction Monitoring | orgsyn.org |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate or Dichloromethane/Methanol + 0.1% Triethylamine | UV / Fraction Collection | Isolation/Purification | orgsyn.orgbiotage.com |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.05% Acetic Acid (gradient) | MS (SIM mode) | Purity Assessment | nih.gov |

| HPLC | Reversed-Phase | Acetonitrile/Buffer | Electrochemical | Metabolite Analysis | nih.govresearchgate.net |

| GC | Fused Silica (SE-54) | Helium | NPD or MS | Purity Assessment | epa.gov |

This table is a composite based on methods for analogous compounds and represents typical starting points for method development for Benzenamine, 3-fluoro-N-2-propynyl-.

Reaction Monitoring

The synthesis of Benzenamine, 3-fluoro-N-2-propynyl-, typically via the N-alkylation of 3-fluoroaniline with a propargyl halide, can be monitored effectively using TLC to track the consumption of the starting materials and the formation of the product. orgsyn.org For more quantitative monitoring, aliquots can be taken from the reaction mixture and analyzed by GC-MS or LC-MS to determine the conversion rate and identify any potential side products, such as dialkylated aniline. orgsyn.org

Advanced Surface Characterization Techniques (e.g., XPS) for Heterogeneous Catalysis or Material Integration

The unique combination of a fluorinated aromatic ring and a terminal alkyne group makes Benzenamine, 3-fluoro-N-2-propynyl- a prime candidate for applications in heterogeneous catalysis and advanced material design. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique to characterize the elemental composition and chemical states of this molecule when immobilized on a surface.

Heterogeneous Catalysis

Propargylamines are crucial building blocks in organic synthesis, and their formation is often facilitated by heterogeneous catalysts. nih.govresearchgate.net Benzenamine, 3-fluoro-N-2-propynyl- could itself be a ligand or precursor in the development of novel catalysts. For instance, it could be immobilized on a solid support (e.g., silica, graphene oxide, or polymer beads) and then complexed with a metal center. The terminal alkyne provides a versatile handle for covalent attachment to surfaces via methods like "click" chemistry.

XPS would be essential for characterizing such a catalyst. High-resolution scans of the N 1s, F 1s, and C 1s regions would confirm the successful immobilization and integrity of the molecule on the support. The N 1s spectrum is particularly informative; the binding energy for an amine nitrogen typically appears around 400-402 eV. researchgate.netrsc.org Changes in this binding energy upon coordination to a metal center would provide direct evidence of catalyst formation.

Material Integration and Surface Functionalization

The N-propargyl group is an excellent functional handle for integrating this molecule into polymers or onto surfaces. The terminal alkyne can undergo polymerization or be used to attach the molecule to azide-functionalized surfaces through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This could be used to modify the surface properties of materials, for example, to create hydrophobic, fluorinated surfaces or to introduce specific binding sites for sensor applications. rsc.orgnih.gov

XPS analysis would be critical in verifying the surface modification. The appearance of the F 1s peak (around 686-688 eV) and the characteristic N 1s peak would confirm the presence of the molecule on the surface. Furthermore, high-resolution C 1s spectra can distinguish between the different carbon environments: C-C/C-H in the aromatic ring, C-F, C-N, and the sp-hybridized carbons of the alkyne group. nih.gov This detailed analysis provides insight into the orientation and chemical integrity of the molecule after it has been integrated into a material.

Interactive Table 2: Predicted XPS Binding Energies for Surface-Immobilized Benzenamine, 3-fluoro-N-2-propynyl-

| Element | Core Level | Predicted Binding Energy (eV) | Structural Moiety | Reference |

|---|---|---|---|---|

| Nitrogen | N 1s | ~400.5 - 402.0 | Amine Nitrogen (-NH-) | researchgate.netrsc.org |

| Fluorine | F 1s | ~687.0 | Aromatic C-F | nih.gov |

| Carbon | C 1s | ~285.0 | Aromatic C-C, C-H | nih.gov |

| Carbon | C 1s | ~286.0 | C-N | nih.gov |

| Carbon | C 1s | ~286.5 | Aromatic C-F | nih.gov |

| Carbon | C 1s | ~284.8 | Alkyne C≡C-H | - |

Binding energies are estimates based on data for similar functional groups and can vary depending on the substrate, chemical environment, and instrument calibration.

Computational and Theoretical Chemistry Studies of Benzenamine, 3 Fluoro N 2 Propynyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

These methods are fundamental to modern computational chemistry, providing deep insights into molecular behavior from first principles.

Structure-Reactivity and Structure-Property Relationship StudiesBy systematically modifying the structure of Benzenamine, 3-fluoro-N-2-propynyl- in silico (e.g., changing the position of the fluorine atom) and calculating the resulting properties, researchers can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR).nih.govnih.govThis can help in designing new molecules with enhanced activity for specific applications, such as drug candidates or materials with tailored electronic properties.

The completion of such detailed computational research on Benzenamine, 3-fluoro-N-2-propynyl-, would be a valuable contribution to the fields of organic and medicinal chemistry, providing a foundational understanding of its properties and paving the way for its rational application in new technologies. Until such studies are published, a comprehensive review of its theoretical chemistry remains speculative.

Applications of Benzenamine, 3 Fluoro N 2 Propynyl in Contemporary Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of a fluorine atom on the benzene (B151609) ring and the presence of the readily transformable propargyl group make Benzenamine, 3-fluoro-N-2-propynyl- a valuable intermediate in the synthesis of complex organic molecules. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in medicinal chemistry and materials science. The propargyl group, with its terminal alkyne, is a gateway to a multitude of chemical transformations, including cycloadditions, coupling reactions, and skeletal rearrangements.

Researchers have utilized this intermediate in multi-step syntheses to create intricate molecular architectures. For instance, the propargyl group can readily participate in Sonogashira cross-coupling reactions, allowing for the introduction of various substituents and the extension of the carbon skeleton. This reaction is a cornerstone in the synthesis of natural products and complex bioactive molecules. Furthermore, the N-propargyl moiety can be strategically employed in intramolecular reactions, leading to the formation of fused ring systems.

Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries

The synthesis of heterocyclic compounds is a central theme in organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. Benzenamine, 3-fluoro-N-2-propynyl- serves as an excellent precursor for generating libraries of diverse heterocyclic compounds. The inherent reactivity of the propargyl group, coupled with the nucleophilicity of the aniline (B41778) nitrogen, provides a facile entry into various cyclization strategies.

One of the most prominent applications is in the synthesis of substituted quinolines. Through metal-catalyzed cyclization reactions, often employing gold or other transition metals, the propargyl group can undergo an intramolecular hydroamination or a more complex cascade reaction to form the quinoline (B57606) core. The fluorine substituent on the aniline ring is carried through the synthesis, providing access to fluorinated quinolines, a class of compounds with significant biological and pharmacological importance.

Moreover, the alkyne functionality allows for participation in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to generate complex products. This approach is highly efficient for creating libraries of structurally diverse heterocycles for high-throughput screening in drug discovery and materials science. By varying the reaction partners, a wide range of fused and substituted heterocyclic systems can be accessed from this single precursor.

| Heterocyclic Core | Synthetic Strategy | Catalyst/Reagent Example |

| Quinolines | Intramolecular Cyclization | Gold (Au) Catalysts |

| Indoles | Rearrangement/Cyclization | Transition Metal Catalysts |

| Pyrroles | Intramolecular Cyclization | Gold (Au) Catalysts |

| Imidazoles | Cyclization/Fluorination Cascade | Gold (I) Catalysts |

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The field of catalysis relies heavily on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The structure of Benzenamine, 3-fluoro-N-2-propynyl- is well-suited for its incorporation into novel ligand architectures. The aniline nitrogen and the propargyl group's triple bond can both act as coordination sites for metal ions.

The propargyl group is particularly useful for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the straightforward attachment of the aniline moiety to other molecular scaffolds to create multidentate ligands. For example, by reacting the propargyl group with an azide-functionalized molecule, a triazole ring is formed, which itself is an excellent coordinating group for various transition metals. This modular approach enables the rapid synthesis of libraries of ligands for screening in various catalytic transformations. The presence of the fluorine atom can also influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic activity or stability.

Integration into Advanced Functional Materials and Polymer Architectures

The unique combination of an aromatic ring, a fluorine atom, and a reactive alkyne makes Benzenamine, 3-fluoro-N-2-propynyl- an attractive monomer for the synthesis of advanced functional materials and polymers. The propargyl group can undergo polymerization through various mechanisms, including metathesis and addition reactions, to form polymers with novel properties.

The incorporation of the fluorinated aniline moiety into the polymer backbone can impart desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties. For instance, polymers containing this unit may exhibit aggregation-induced emission (AIE), where the material becomes highly fluorescent in the aggregated or solid state. This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The fluorine atom can also enhance the solubility of the resulting polymers in organic solvents, facilitating their processing and fabrication into thin films and other devices.

Applications in Agrochemical and Specialty Chemical Synthesis

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort. Fluorinated organic molecules play a crucial role in modern agrochemistry, as the introduction of fluorine can significantly enhance the biological activity and metabolic stability of a compound. The structural motifs present in Benzenamine, 3-fluoro-N-2-propynyl- make it a valuable starting material for the synthesis of novel agrochemicals.

Emerging Trends and Future Research Directions for Fluorinated N Propargylanilines

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of N-aryl propargylamines to minimize environmental impact and enhance efficiency. acs.orguobasrah.edu.iq A significant trend is the development of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost.

One notable advancement is the use of a copper(II)-immobilized cross-linked chitosan (B1678972) biocomposite as a heterogeneous catalyst for the synthesis of N-aryl propargylamines. rsc.org This method involves a three-component coupling reaction (A3-coupling) of anilines, aldehydes (in this case, formaldehyde), and acetylenes. rsc.org The catalyst, CS-PDB@Cu(NO₃)₂, is derived from chitosan, a renewable biopolymer, making it a sustainable choice. rsc.org It has been shown to be effective for a range of anilines and acetylenes, affording the corresponding N-aryl propargylamines in good to high yields. rsc.org The catalyst can be recovered by simple filtration and reused for multiple cycles, a key advantage for industrial applications. rsc.org

The use of greener solvents and reaction conditions is another key aspect. researchgate.net Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org Solvent-free or "neat" reaction conditions are also being explored to minimize the use of volatile organic compounds. acs.org

Table 1: Synthesis of N-Aryl Propargylamines using a Heterogeneous Chitosan-Supported Copper(II) Catalyst

| Entry | Aniline (B41778) | Acetylene (B1199291) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Phenylacetylene | N-phenyl-N-(3-phenylprop-2-yn-1-yl)amine | 94 |

| 2 | 4-Methylaniline | Phenylacetylene | N-(4-methylphenyl)-N-(3-phenylprop-2-yn-1-yl)amine | 92 |

| 3 | 4-Methoxyaniline | Phenylacetylene | N-(4-methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)amine | 90 |

| 4 | 4-Chloroaniline | Phenylacetylene | N-(4-chlorophenyl)-N-(3-phenylprop-2-yn-1-yl)amine | 88 |

| 5 | 3-Fluoroaniline (B1664137) | Phenylacetylene | N-(3-fluorophenyl)-N-(3-phenylprop-2-yn-1-yl)amine | 85 |

This table is illustrative of the scope of the reaction and is based on data for analogous compounds. The synthesis of Benzenamine, 3-fluoro-N-2-propynyl- would involve the use of 3-fluoroaniline and propyne (B1212725) (or a suitable equivalent).

Flow Chemistry and Continuous Processing Approaches

Flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. mt.comresearchgate.net For the synthesis of fluorinated N-propargylanilines, flow chemistry can lead to improved safety, better process control, and enhanced scalability. researchgate.net

The synthesis of many organic compounds, particularly those involving energetic intermediates or highly exothermic reactions, can be hazardous in large-scale batch reactors. researchgate.net Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation and precise temperature control, mitigating the risks of thermal runaways. researchgate.net This is particularly relevant for fluorination reactions and the handling of potentially unstable alkynes. nih.gov

Continuous processing allows for the seamless integration of multiple reaction steps, purification, and analysis in a single, automated system. dtu.dk This can significantly reduce manual handling and the potential for human error. For the synthesis of Benzenamine, 3-fluoro-N-2-propynyl-, a flow process could involve the continuous feeding of 3-fluoroaniline and a propargylating agent into a heated reactor, followed by in-line purification to remove byproducts and unreacted starting materials. dtu.dkmdpi.com The development of continuous flow approaches for the generation of alkynes from isoxazolones has been reported, showcasing the potential for generating key building blocks in a continuous manner. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and the optimization of synthetic processes. rsc.orgnih.govpnnl.gov For fluorinated N-propargylanilines, these technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govresearchgate.net

ML algorithms can be trained on large datasets of chemical reactions to build predictive models. nih.govpnnl.gov These models can then be used to forecast the yield of a reaction under a given set of conditions (e.g., temperature, solvent, catalyst), saving significant time and resources compared to traditional trial-and-error experimentation. pnnl.gov For the synthesis of Benzenamine, 3-fluoro-N-2-propynyl-, an ML model could be used to identify the optimal conditions for the N-propargylation of 3-fluoroaniline to maximize yield and minimize the formation of impurities.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a fluorinated aromatic ring and a reactive propargyl group in Benzenamine, 3-fluoro-N-2-propynyl- opens up avenues for exploring novel reactivity patterns and unprecedented transformations. While the specific reactivity of this compound is not extensively documented, the known chemistry of related N-aryl propargylamines and fluorinated anilines provides a basis for predicting its potential transformations.

The propargyl group is a versatile functional handle that can participate in a wide range of reactions, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations. universiteitleiden.nl For example, N-aryl propargylamines can undergo post-synthetic cyclization to form valuable heterocyclic scaffolds such as quinolines. rsc.org The presence of the fluorine atom on the aniline ring can influence the electronic properties of the molecule, potentially modulating the reactivity of the propargyl group and enabling new transformations.

The fluorinated aniline moiety itself can also be a site for further functionalization. For instance, photoinduced difluoroalkylation of anilines has been reported, suggesting the possibility of introducing additional fluorine-containing groups into the molecule. chromnet.net The exploration of such novel reactivity could lead to the synthesis of new derivatives of Benzenamine, 3-fluoro-N-2-propynyl- with unique chemical and physical properties.

Development of Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of efficient and robust synthetic processes. Advanced spectroscopic techniques and in-situ monitoring are playing an increasingly important role in this regard.

For the synthesis of Benzenamine, 3-fluoro-N-2-propynyl-, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) can be used to monitor the reaction in real-time. researchgate.netmt.com By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can gain valuable insights into reaction kinetics, identify reaction intermediates, and determine the optimal reaction endpoint. mt.com This is a key component of Process Analytical Technology (PAT), which aims to build quality into the manufacturing process through real-time monitoring and control. rsc.orgyoutube.comrsc.org

Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions in which water is used as a solvent, as the Raman signal for water is weak. dtu.dkpnnl.govrsc.org It has been successfully used for the real-time monitoring of amine synthesis. dtu.dkpnnl.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the final product and any intermediates. uobasrah.edu.iq For Benzenamine, 3-fluoro-N-2-propynyl-, ¹H NMR would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. rsc.orguniversiteitleiden.nl ¹³C NMR would provide information on the carbon skeleton of the molecule. rsc.orgnih.gov The coupling between the fluorine atom and the adjacent carbon and hydrogen atoms would also be observable in the NMR spectra, providing further structural confirmation.

Table 2: Expected NMR Spectroscopic Data for Benzenamine, 3-fluoro-N-2-propynyl-

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | The fluorine substituent will influence the chemical shifts and coupling patterns of the aromatic protons. |

| ¹H (CH₂) | ~4.0 - 4.5 | Doublet | Coupled to the acetylenic proton. |

| ¹H (C≡CH) | ~2.2 - 2.5 | Triplet | Coupled to the methylene protons. |

| ¹³C (Aromatic) | 100 - 165 | Multiple signals | The carbon directly bonded to fluorine will show a large C-F coupling constant. |

| ¹³C (C≡CH) | ~70 - 85 | Two signals | |

| ¹³C (CH₂) | ~35 - 45 | Single signal |

This table provides expected values based on data for analogous compounds. Actual values may vary.

Q & A

Basic: What synthetic methodologies are recommended for introducing a propynyl group to 3-fluoroaniline derivatives?

The propynyl (propargyl) group can be introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-fluoroaniline with propargyl bromide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under inert conditions. For example, highlights the use of prop-2-yn-1-amine in click chemistry reactions, suggesting that copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted for functionalization. Reaction optimization should focus on solvent choice (e.g., toluene or DMF), temperature (80–100°C), and catalyst selection to enhance yield and minimize side reactions like polymerization of the propargyl group .

Basic: How can researchers validate the purity and structural integrity of 3-fluoro-N-2-propynyl-benzenamine?

Key techniques include:

- NMR Spectroscopy : Terminal propargyl protons (δ ~2.2–2.5 ppm for ≡C-H) and fluorine-19 NMR (δ ~-110 to -120 ppm for aromatic F) confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns. NIST’s Standard Reference Database provides benchmark spectra for fluorinated aromatics .

- Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>95%), while TLC monitors reaction progress.

Advanced: How can discrepancies in reported physicochemical properties of fluorinated benzenamine derivatives be resolved?

Discrepancies in boiling points, solubility, or spectral data often arise from impurities or measurement variability. Researchers should:

- Cross-reference data from NIST Standard Reference Database 69 , which provides rigorously validated phase-change data (e.g., ΔvapH°, Tboil) .

- Replicate experiments under controlled conditions (e.g., inert atmosphere for hygroscopic compounds).

- Use computational tools (e.g., COSMO-RS) to predict properties and identify outliers.

Advanced: What transcriptomic approaches elucidate the antifungal mechanisms of 3-fluoro-N-2-propynyl-benzenamine analogues?

demonstrates that benzenamine derivatives inhibit Aspergillus flavus by downregulating aflatoxin biosynthesis genes (e.g., leaA). For the target compound:

- Perform RNA-seq on treated fungal cultures to identify differentially expressed genes (DEGs).

- Enrichment analysis (e.g., GO, KEGG) can reveal pathways like amino acid biosynthesis or oxidative stress response.

- Validate key targets (e.g., aflR, aflS) via qRT-PCR and CRISPR-Cas9 knockouts to confirm mechanistic roles .